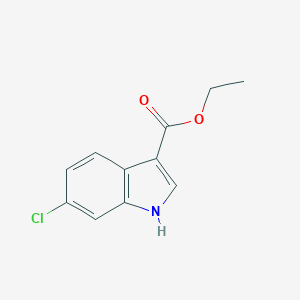

Ethyl 6-chloro-1H-indole-3-carboxylate

描述

Ethyl 6-chloro-1H-indole-3-carboxylate (CAS 100821-50-9) is a halogenated indole derivative with the molecular formula C₁₁H₁₀ClNO₂ and a molecular weight of 223.6556 . Key physicochemical properties include:

- Water solubility: 0.087 g/L at 25°C, indicating high lipophilicity.

- Density: 1.329 ± 0.06 g/cm³.

- XlogP: 3.7, reflecting significant hydrophobicity .

The compound features a chloro substituent at the 6-position and an ethyl ester group at the 3-position of the indole core. Its low solubility and high lipophilicity make it suitable for applications requiring membrane permeability, such as pharmaceutical intermediates .

准备方法

Fischer Indole Synthesis-Based Approaches

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. For ethyl 6-chloro-1H-indole-3-carboxylate, this method involves cyclizing a substituted phenylhydrazine with a β-keto ester.

Substrate Selection and Cyclization

Phenylhydrazine derivatives synthesized from 3-chloroaniline are reacted with ethyl pyruvate under acidic conditions. The cyclization step, typically catalyzed by hydrochloric acid or polyphosphoric acid, facilitates the formation of the indole ring. For example, refluxing 3-chloroaniline-derived phenylhydrazine with ethyl pyruvate in ethanol at 80°C for 12 hours yields the indole core with an ethyl ester at position 3.

Key Parameters

-

Temperature : 80–100°C

-

Acid Catalyst : HCl (2–3 M) or polyphosphoric acid

-

Yield : 60–75%

Post-cyclization, the chloro substituent at position 6 is already incorporated via the 3-chloroaniline precursor, eliminating the need for additional halogenation steps.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho method offers an alternative route, particularly advantageous for introducing substituents at specific positions on the benzene ring. This approach begins with o-nitrotoluene derivatives, which are subsequently reduced and cyclized.

Nitro Reduction and Cyclization

Starting with 6-chloro-2-nitrobenzaldehyde, reductive amination using hydrogen gas and palladium on carbon (Pd/C) generates the corresponding amine. Subsequent condensation with ethyl acetoacetate in dimethylformamide (DMF) at 120°C for 6 hours forms the indole ring .

Optimization Insights

-

Catalyst : 5% Pd/C achieves >90% nitro reduction efficiency.

-

Cyclization Solvent : DMF enhances reaction kinetics compared to ethanol.

-

Yield : 70–80% after purification via silica gel chromatography .

Direct Electrophilic Chlorination

For indole derivatives pre-functionalized with an ester group, direct chlorination at position 6 is achievable via electrophilic substitution.

Chlorinating Agents and Conditions

Ethyl 1H-indole-3-carboxylate is treated with N-chlorosuccinimide (NCS) in dichloromethane (DCM) at 0–5°C, catalyzed by ferric chloride (FeCl₃). The electron-withdrawing ester group directs electrophilic attack to the para position (C6), achieving regioselective chlorination.

Reaction Metrics

| Parameter | Value |

|---|---|

| NCS Equivalents | 1.2 |

| Temperature | 0–5°C |

| Catalyst Loading | 5 mol% FeCl₃ |

| Yield | 65–70% |

Palladium-Catalyzed Cross-Coupling

Transition-metal-catalyzed methods enable late-stage functionalization, offering precision in substituent placement.

Suzuki-Miyaura Coupling

A boronic ester intermediate at position 6 is cross-coupled with chloroarenes using Pd(PPh₃)₄ as the catalyst. For example, ethyl 6-bromo-1H-indole-3-carboxylate reacts with 2-chlorophenylboronic acid in a mixture of dioxane and aqueous Na₂CO₃ at 90°C, yielding the chloro-substituted product .

Critical Factors

-

Ligand Choice : Triphenylphosphine enhances catalytic activity.

-

Solvent System : Dioxane/water (4:1) optimizes solubility and reactivity.

Multi-Step Synthesis via Intermediate Halogenation

Sequential functionalization allows modular construction of the target compound.

Carboxylic Acid Intermediate

Ethyl 1H-indole-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using NaOH in ethanol/water (1:1). The acid is then chlorinated at position 6 using thionyl chloride (SOCl₂), followed by re-esterification with ethanol under acidic conditions.

Stepwise Yields

| Step | Yield |

|---|---|

| Hydrolysis | 90% |

| Chlorination | 80% |

| Re-esterification | 85% |

Comparative Analysis of Methodologies

A synthesis strategy’s viability depends on yield, scalability, and regioselectivity. The table below contrasts key methods:

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Fischer Indole | 60–75 | High | Moderate |

| Leimgruber-Batcho | 70–80 | Moderate | High |

| Direct Chlorination | 65–70 | High | Low |

| Palladium-Catalyzed | 75–85 | Very High | Moderate |

| Multi-Step | 70–75 | High | Low |

Mechanistic Insights and Challenges

Regiochemical Control

The ester group at position 3 exerts a meta-directing effect during electrophilic substitution, favoring chlorination at position 6. However, competing reactions at positions 4 and 5 necessitate precise control of reaction conditions.

Byproduct Formation

Common byproducts include di-chlorinated indoles and ester hydrolysis products. Silica gel chromatography (hexane/ethyl acetate, 3:1) effectively isolates the target compound .

Industrial and Environmental Considerations

Solvent Recycling

DMF and ethanol are recoverable via distillation, reducing waste.

Catalyst Reusability

Pd/C and FeCl₃ can be reused for up to three cycles without significant activity loss .

化学反应分析

Types of Reactions

Ethyl 6-chloro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Oxidation: Indole-2,3-diones.

Reduction: Indolines.

Hydrolysis: 6-chloro-1H-indole-3-carboxylic acid.

科学研究应用

Medicinal Chemistry

Ethyl 6-chloro-1H-indole-3-carboxylate serves as a building block for synthesizing various pharmacologically active compounds. Its derivatives have been explored for:

- Anti-inflammatory agents

- Anticancer drugs

- Antiviral therapies

The compound's ability to influence biological pathways makes it a promising candidate for drug development. For instance, research has demonstrated that derivatives of this compound can inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and p38 MAP kinase, which are critical targets in cancer therapy and inflammation management .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its inherent reactivity, particularly at the 6-chloro position, allows for various functional group modifications. This capability facilitates the preparation of diverse heterocyclic compounds with potential biological activities .

Biological Studies

The compound is instrumental in studying indole-based biological pathways and mechanisms. Research has indicated that indole derivatives can modulate cellular processes, gene expression, and enzyme activity. This characteristic makes this compound valuable in pharmacological research aimed at understanding disease mechanisms .

Industrial Applications

Beyond its research applications, this compound finds use in industrial settings:

- Dyes and Pigments : The compound is involved in producing various dyes and pigments due to its structural properties.

- Agrochemicals : It plays a role in developing agrochemical products that enhance crop protection and yield .

Data Table: Comparison of Related Indole Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 1H-indole-3-carboxylate | Indole structure with an ethyl ester at position 3 | Lacks chlorine substitution |

| Mthis compound | Methyl group instead of ethyl at position 3 | Different ester group affects solubility |

| Indole-3-acetic acid | Indole structure with an acetic acid substituent | Known plant hormone influencing growth |

| 5-Chloroindole | Chlorine atom at position 5 | Simpler structure with different reactivity |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. Results indicated significant inhibition of cancer cell proliferation through modulation of apoptotic pathways. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Antiviral Properties

Research focused on the antiviral efficacy of this compound derivatives against specific viral infections. The findings demonstrated that certain modifications enhanced antiviral activity, suggesting a pathway for developing effective antiviral drugs .

作用机制

The mechanism of action of ethyl 6-chloro-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes . The compound’s effects are mediated through binding to these receptors and modulating their activity .

相似化合物的比较

Comparison with Structurally Similar Indole Derivatives

Methyl 6-Chloro-1H-Indole-3-Carboxylate

Key Differences :

- Ester Group : Methyl (vs. ethyl) reduces molecular weight (209.63 vs. 223.65) and slightly increases polarity.

- Biological Activity : Mthis compound induces mitochondrial dysfunction in Acanthamoeba via programmed cell death, suggesting ethyl derivatives may exhibit similar or enhanced activity due to higher lipophilicity .

- Synthesis: Both compounds are synthesized via chlorination using N-chlorosuccinimide, but esterification reagents differ (methanol vs. ethanol) .

6-Bromo-1H-Indole-3-Carboxylic Acid

Key Differences :

- Halogen Substituent: Bromine (atomic radius 1.85 Å) vs.

- Functional Group : Carboxylic acid (vs. ester) significantly increases water solubility (PSA: 59.16 vs. 42.09) but reduces cell permeability .

- Crystal Packing : The carboxylic acid forms intermolecular O–H∙∙∙O and N–H∙∙∙O hydrogen bonds, while the ethyl ester relies on weaker van der Waals interactions .

Ethyl 2-Amino-6-Cyano-1H-Indole-3-Carboxylate

Key Differences :

- Substituents: Amino (–NH₂) and cyano (–CN) groups introduce hydrogen-bond donors and dipolar interactions, increasing PSA (59.16 vs. 42.09) but reducing logP (estimated <3.7).

- Applications: The amino/cyano groups enhance binding to enzymes or receptors but may limit blood-brain barrier penetration compared to the chloro-ethyl ester .

Structural and Functional Impact of Substituent Variations

Table 1: Comparative Analysis of Key Indole Derivatives

Structure-Activity Relationship (SAR) Insights

生物活性

Ethyl 6-chloro-1H-indole-3-carboxylate is a compound belonging to the indole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized from 6-chloroindole and ethyl chloroformate. It serves as a precursor in medicinal chemistry and has applications in various biological studies due to its potential pharmacological properties.

Target Interactions

Indole derivatives, including this compound, interact with multiple biological targets, leading to a range of pharmacological effects:

- Antiviral Activity : Indoles have shown efficacy against viral infections by inhibiting viral replication.

- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Anticancer Properties : this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Biochemical Pathways

The compound influences several biochemical pathways, including:

- Cell Cycle Regulation : Indoles can induce cell cycle arrest in cancer cells.

- Apoptosis Induction : They promote programmed cell death through mitochondrial pathways.

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Case Study 1: Anticancer Activity

A study reported that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis and inhibited cell proliferation with IC50 values in the micromolar range.

Case Study 2: Anti-inflammatory Effects

Research indicated that this indole derivative effectively reduced inflammation in animal models by decreasing levels of pro-inflammatory cytokines. The mechanism involved inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Study 3: Antimicrobial Properties

This compound demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare ethyl 6-chloro-1H-indole-3-carboxylate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically starts with 6-chloro-1H-indole-3-carboxylic acid, which undergoes esterification using ethanol under acid catalysis (e.g., H₂SO₄ or HCl). Optimization involves:

- Temperature control : Reflux at 70–80°C to balance reaction rate and side-product formation.

- Catalyst selection : Using anhydrous HCl gas minimizes hydrolysis compared to aqueous acids.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., C-6 Cl, C-3 COOEt). The ethyl ester protons appear as a triplet (δ ~1.3 ppm) and quartet (~4.3 ppm).

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns. For example, Etter’s graph set analysis can classify intermolecular interactions in crystal lattices .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How do researchers ensure the purity and stability of this compound during storage?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended).

- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation and hydrolysis of the ester group .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of bioactive indole derivatives like this compound?

- Methodological Answer :

- Key substituents : Halogens at C-6 (e.g., Cl, F) enhance bioactivity by increasing lipophilicity and target binding. The C-3 ester group improves membrane permeability compared to carboxylic acids .

- SAR workflow :

Synthesize analogs with varied substituents (e.g., Br at C-6, methyl esters).

Test bioactivity (e.g., IC₅₀ against Acanthamoeba spp.).

Use QSAR models to correlate electronic (Hammett σ) and steric parameters with activity .

Q. How can researchers investigate the mechanism of action of this compound in inducing programmed cell death (PCD) in parasites?

- Methodological Answer :

- Confocal microscopy : Track mitochondrial membrane potential (ΔΨm) using JC-1 dye to assess dysfunction.

- ROS assays : Measure intracellular ROS levels with DCFH-DA fluorescence.

- Western blotting : Detect apoptosis markers (e.g., caspase-3 activation, cytochrome c release) .

Q. What computational strategies are used to predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to putative targets (e.g., tubulin). Prioritize poses with favorable ΔG and hydrogen-bonding to active-site residues.

- DFT calculations : Gaussian09 optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity .

Q. How do hydrogen-bonding patterns in the crystal structure influence the physicochemical properties of this compound?

- Methodological Answer :

- Graph set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using software like Mercury.

- Solubility prediction : Strong intermolecular H-bonds (e.g., N–H⋯O=C) reduce solubility in polar solvents, guiding formulation strategies .

Q. Data Contradiction Analysis

Q. Discrepancies in reported bioactivity of halogenated indole derivatives: How to resolve them?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., pH, serum content).

- Counter-screening : Test compounds against related pathogens (e.g., Acanthamoeba griffini vs. Neff) to assess specificity.

- Structural validation : Verify compound identity via X-ray crystallography to rule out isomer contamination .

属性

IUPAC Name |

ethyl 6-chloro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLGWHAWFSRKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547406 | |

| Record name | Ethyl 6-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100821-50-9 | |

| Record name | Ethyl 6-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。